molecular formula C23H18N4O3 B2756348 6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946201-71-4

6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Katalognummer: B2756348
CAS-Nummer: 946201-71-4
Molekulargewicht: 398.422
InChI-Schlüssel: SJHHXTSQGLYYOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C23H18N4O3 and its molecular weight is 398.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a quinoxaline core, which is known for its diverse pharmacological properties. The specific functional groups attached to the pyrazole ring enhance its biological interactions. The molecular formula for this compound is C17H16N2O3C_{17}H_{16}N_2O_3.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation was also noted, indicating its potential use in treating infections associated with biofilms.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
6-[1-(furan-2-carbonyl)...]0.220.2570
Compound A0.300.3565
Compound B0.150.2080

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant activity against tumor cells while showing low toxicity towards normal cells . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: In Vitro Antitumor Activity

In a specific case study involving human cancer cell lines, the compound demonstrated an IC50 value ranging from 10 to 20 μM, indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further development in cancer therapy .

The biological activity of This compound is attributed to its ability to interact with key biological targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme crucial for DNA replication in bacteria, thus contributing to its antimicrobial effects .
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives may possess antioxidant activities, which can further enhance their therapeutic profiles by mitigating oxidative stress in cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. The compound under review has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

In vitro assays indicated that derivatives similar to 6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline displayed zones of inhibition ranging from 12 mm to 19 mm against these pathogens, indicating potent antibacterial effects .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral potential. In particular, compounds with similar structures have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves the inhibition of viral replication through interference with DNA synthesis .

Anti-inflammatory Effects

The incorporation of specific substituents into the quinoxaline framework has been linked to anti-inflammatory activity. For instance, compounds derived from this class have demonstrated the ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .

Case Study 1: Antimicrobial Screening

A study conducted by Pereira et al. synthesized a series of quinoxaline derivatives, including the target compound. The antimicrobial activity was assessed using standard disk diffusion methods. Results showed that the compound inhibited Mycobacterium smegmatis effectively, suggesting its potential use in treating tuberculosis-related infections .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A16 mmMycobacterium smegmatis
Compound B19 mmPseudomonas aeruginosa
Compound C12 mmStaphylococcus aureus

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of quinoxaline derivatives, where the target compound was evaluated for its effect on LOX activity. The results indicated a significant reduction in LOX levels compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

Eigenschaften

IUPAC Name

furan-2-yl-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-29-17-7-4-15(5-8-17)19-14-21(27(26-19)23(28)22-3-2-12-30-22)16-6-9-18-20(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHXTSQGLYYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.